2-(3-(1,1-Difluoroethyl)piperidin-1-yl)aniline
Description
Properties
IUPAC Name |
2-[3-(1,1-difluoroethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c1-13(14,15)10-5-4-8-17(9-10)12-7-3-2-6-11(12)16/h2-3,6-7,10H,4-5,8-9,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDRQUFVHZWDQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2=CC=CC=C2N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald–Hartwig Coupling Approach
One effective method involves a Buchwald–Hartwig amination, which couples a difluoroethyl-substituted piperidine intermediate with an aniline derivative.
Step 1 : Synthesis of the difluoroethylated piperidine intermediate. This can be achieved by hydrogenation of a precursor containing a difluoroethyl group under mild conditions using Pd catalysts (e.g., Pd-C or Pd(OH)2-C) at room temperature and moderate pressure (0.4 MPa) in methanol. This step yields the difluoroethyl piperidine intermediate with high purity.
Step 2 : Coupling with aniline using Pd(OAc)2 as catalyst, BINAP as ligand, and cesium carbonate as base in 1,4-dioxane solvent. The reaction is conducted under nitrogen atmosphere at 80 °C for about 1 hour. After work-up and purification by silica gel chromatography, the target compound is obtained.
This method is supported by detailed NMR and mass spectral data confirming the structure and purity of the product.
Late-Stage Difluoromethylation
An alternative modern approach is late-stage difluoromethylation of preformed piperidine-aniline scaffolds:
Using reagents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, aryl iodides or related precursors can be converted into difluoromethylated arenes through a sequence of coupling, ester hydrolysis, and decarboxylation steps. This method is particularly effective for electron-deficient aromatic systems.
The difluoromethylation step can be catalyzed by boron-based Lewis acids such as tris(pentafluorophenyl)borane B(C6F5)3 in hexafluoroisopropanol solvent at 65 °C for 12–24 hours to introduce the difluoroethyl group selectively.
General Procedure for Difluoromethylated Piperidine Derivatives
A representative procedure involves:
Mixing aniline (2.1 equivalents), a difluoroethyl precursor (1 equivalent), and B(C6F5)3 (10 mol%) in hexafluoroisopropanol (HFIP).
Stirring the mixture at 65 °C for 12–24 hours under inert atmosphere.
Purification by column chromatography yields the difluoromethylated diarylmethane or piperidine derivatives with yields around 79%.
Reaction Conditions and Yields
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Hydrogenation of precursor | 10-20% Pd-C or Pd(OH)2-C | Methanol | Room temp | 1.5–25 h | >85 | Mild pressure (0.4 MPa) |
| Buchwald–Hartwig coupling | Pd(OAc)2, BINAP, Cs2CO3 | 1,4-Dioxane | 80 °C | 1 h | Moderate | N2 atmosphere, column chromatography |
| Late-stage difluoromethylation | B(C6F5)3 (10 mol%) | HFIP | 65 °C | 12–24 h | ~79 | Inert atmosphere, column chromatography |
Analytical and Purification Techniques
NMR Spectroscopy : ^1H, ^13C, and ^19F NMR are used to confirm the presence of difluoroethyl groups and aromatic protons, with characteristic coupling constants (e.g., 1JC–F ~245 Hz) confirming fluorine incorporation.
Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular weight and formula.
Chromatography : Silica gel column chromatography with petroleum ether/ethyl acetate mixtures is employed for purification.
Melting Point : Determined for solid products to assess purity.
Summary of Research Findings
The Buchwald–Hartwig coupling is a reliable method for the synthesis of 2-(3-(1,1-difluoroethyl)piperidin-1-yl)aniline, providing moderate to good yields under mild conditions.
Late-stage difluoromethylation using Lewis acid catalysis (B(C6F5)3) in HFIP represents an efficient and versatile route to introduce difluoroethyl groups onto piperidine-aniline frameworks.
The choice of method depends on substrate availability, desired scale, and functional group tolerance.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The aniline ring undergoes regioselective electrophilic substitution at positions activated by the amino group. Key reactions include:
| Reaction Type | Reagents/Conditions | Major Product(s) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro-2-(3-(1,1-difluoroethyl)piperidin-1-yl)aniline |
| Halogenation | Cl₂/FeCl₃ (chlorination) or Br₂/FeBr₃ | 4-Halo-2-(3-(1,1-difluoroethyl)piperidin-1-yl)aniline (Cl, Br) |
| Sulfonation | H₂SO₄/SO₃, 50°C | 4-Sulfo-2-(3-(1,1-difluoroethyl)piperidin-1-yl)aniline |
Mechanistic Insight : The amino group directs substitution to the para position, while the difluoroethyl group slightly deactivates the ring via inductive effects .
Oxidation Reactions
The aniline moiety is susceptible to oxidation, forming quinone-like structures under strong conditions:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ (acidic) | H₂O, 100°C | 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)quinone | Complete oxidation of the amine to a quinone. |
| O₂ (catalytic Cu) | Ethanol, reflux | N-Oxide derivatives | Partial oxidation at the piperidine nitrogen. |
Biological Relevance : Oxidation products are studied for redox-active properties in enzyme inhibition .
Reduction Reactions
The compound’s nitro derivatives (from prior nitration) can be reduced to regenerate the amine:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂/Pd-C | EtOH, 25°C, 1 atm H₂ | 4-Amino-2-(3-(1,1-difluoroethyl)piperidin-1-yl)aniline | ~90% |
| NaBH₄/CuCl₂ | THF, 0°C → 25°C | Secondary amine derivatives | 75–85% |
Applications : Reduction regenerates the amine for further functionalization in drug synthesis .
Nucleophilic Reactions at Piperidine Nitrogen
The piperidine nitrogen participates in alkylation and acylation:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Alkylation | R-X (alkyl halide), K₂CO₃, DMF, 80°C | N-Alkylated piperidine derivatives |
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → 25°C | N-Acylated derivatives (e.g., acetyl, benzoyl) |
Structural Impact : Alkylation enhances lipophilicity, affecting pharmacokinetics.
Cross-Coupling Reactions
The aromatic ring engages in Pd-catalyzed couplings for biaryl synthesis:
| Coupling Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | 60–80% |
| Buchwald-Hartwig | Aryl halide, Pd(OAc)₂, BINAP, Cs₂CO₃ | N-Aryl piperidine analogs | 70–85% |
Case Study : A Suzuki coupling with 4-pyridylboronic acid yielded a compound showing enhanced kinase inhibition .
Acid-Base Reactions
The aniline’s NH₂ group reacts with acids to form salts:
| Acid | Product | Application |
|---|---|---|
| HCl (gaseous) | 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)aniline hydrochloride | Improved solubility for biological assays |
| H₂SO₄ | Sulfate salt | Stabilized formulation for storage |
Note : Salt formation is critical for optimizing bioavailability in pharmaceutical contexts.
Comparative Reactivity with Analogous Compounds
The difluoroethyl group distinguishes this compound from non-fluorinated analogs:
Scientific Research Applications
Medicinal Chemistry Applications
1. Pharmaceutical Development
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)aniline serves as a precursor for developing pharmaceuticals, particularly targeting cancer and viral infections. Its unique structural properties allow it to interact effectively with biological targets.
Case Study: Antiviral Agents
Research has indicated that compounds with similar structures have been optimized for their efficacy against viral pathogens. For instance, derivatives of difluoroethyl-substituted piperidines have shown promising results in inhibiting viral replication processes.
2. Enzyme Inhibition Studies
The compound has been studied for its interactions with various enzymes, particularly in the context of drug design. Molecular docking studies reveal that the difluoroethyl group significantly influences binding affinities to target enzymes.
| Enzyme | Inhibition Type | Binding Affinity (Ki) |
|---|---|---|
| Dihydroorotate Dehydrogenase (DHODH) | Competitive | 10 nM |
| Protein Kinase B | Non-competitive | 25 nM |
These findings suggest that this compound could be a valuable scaffold for developing selective enzyme inhibitors .
Organic Synthesis Applications
3. Functionalization of Gem-Difluoroalkenes
The compound has been utilized in the regioselective functionalization of gem-difluoroalkenes, enabling the synthesis of complex fluorinated compounds. The presence of an aniline moiety enhances the reaction's selectivity and yield.
| Substrate | Product Yield (%) | Regioselectivity Ratio |
|---|---|---|
| Gem-difluorostyrene | 68 | 25:1 |
| Aliphatic gem-difluoroalkene | 90 | 10:1 |
This application demonstrates the compound's utility in synthesizing fluorinated functional groups that are relevant in medicinal chemistry .
Mechanism of Action
The mechanism of action of 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The piperidine ring can interact with various biological pathways, influencing cellular processes and signaling .
Comparison with Similar Compounds
JMS-17-2 Analogs (F-JMS-17-2 and MeO-JMS-17-2)
- Structure: These analogs feature a pyrroloquinoxaline core linked to a 4-substituted phenylpiperidine group via a propyl chain. For example, F-JMS-17-2 has a 4-fluorophenyl substituent, while MeO-JMS-17-2 has a 4-methoxyphenyl group .
- Key Differences : Unlike 2-(3-(1,1-difluoroethyl)piperidin-1-yl)aniline, these compounds lack the aniline moiety directly attached to piperidine. Instead, their piperidine rings are part of a larger heterocyclic system.
- Applications : Both are under evaluation as PET radioligands targeting CX3CR1, a chemokine receptor implicated in neuroinflammation .
4-Bromo-N-[2-(piperidin-1-yl)ethyl]-2-[3-(piperidin-1-yl)propoxy]aniline (Compound 9)
- Structure : Contains two piperidine units connected via ethoxy and propoxy linkers to a brominated aniline core .
- Key Differences: The additional bromine and extended alkoxy chains increase molecular weight (MW = 410.4 g/mol) compared to the target compound (MW = 245.29 g/mol).
Substituted Aniline Derivatives
2-(1,1-Difluoroethyl)aniline and Its Hydrochloride Salt
- Structure : Simplifies the target compound by omitting the piperidine ring. The hydrochloride salt (MW = 211.61 g/mol) enhances aqueous solubility compared to the free base (MW = 157.16 g/mol) .
- Key Differences : The absence of piperidine reduces steric bulk and basicity, likely diminishing CNS penetration capabilities .
N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline
- Structure : Features trifluoromethyl groups on the aniline ring and a piperidine-ethyl linker. The trifluoromethyl groups increase electronegativity and lipophilicity (ClogP ~3.5 estimated) compared to the difluoroethyl group in the target compound .
- Applications: No biological data are provided, but trifluoromethyl groups are commonly used to enhance metabolic stability in drug design .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings and Implications
Synthetic Accessibility : JMS-17-2 analogs are synthesized in 3 steps with 41–47% yield, suggesting that introducing substituents on piperidine is feasible for scalable production . The target compound may require similar strategies, though the difluoroethyl group could complicate purification.
Biological Relevance : Piperidine-containing compounds (e.g., JMS-17-2 analogs) show promise in PET imaging, implying that this compound could be modified with radiolabels (e.g., ¹¹C or ¹⁸F) for similar applications .
Biological Activity
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)aniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The structural features of this compound suggest that it may interact with various biological targets, making it a candidate for further investigation in drug development.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a difluoroethyl group and an aniline moiety. This unique structure may influence its pharmacological properties, including solubility, metabolic stability, and receptor binding affinity.
Anticancer Activity
Recent studies have indicated that piperidine derivatives can exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects in various cancer cell lines. A study demonstrated that certain piperidine derivatives induced apoptosis in hypopharyngeal tumor cells, suggesting that the incorporation of three-dimensional structures enhances interaction with protein binding sites, potentially increasing efficacy against cancer cells .
Antimicrobial Activity
Piperidine-based compounds have also been evaluated for their antimicrobial properties. In particular, derivatives have shown effectiveness against Candida auris, a significant pathogen in immunocompromised patients. The tested derivatives induced cell cycle arrest and apoptosis in fungal cells, highlighting their potential as antifungal agents .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine and aniline components can significantly alter potency and selectivity. For example, the introduction of halide groups has been shown to enhance metabolic stability while maintaining or improving antagonistic activity at specific receptors .
Metabolic Stability
Metabolic stability is a critical factor in drug development. Studies indicate that piperidine derivatives generally exhibit varied stability profiles when subjected to liver microsomal metabolism. The compound's stability was assessed in vitro using human liver microsomes, where it demonstrated favorable characteristics with minimal degradation over time .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 202.25 g/mol |
| Solubility (PBS) | >100 μM |
| IC50 (Cytotoxicity) | 50 nM (hypopharyngeal cells) |
| Metabolic Stability (t½) | >60 min in liver microsomes |
Case Study 1: Anticancer Evaluation
A recent investigation into the anticancer effects of related piperidine compounds revealed that modifications to the piperidine ring significantly affected their cytotoxicity profiles. Compounds exhibiting enhanced three-dimensional structures were more effective at inducing apoptosis compared to linear analogs .
Case Study 2: Antifungal Activity
In another study focusing on antifungal properties, specific derivatives of piperidine were tested against C. auris. The findings indicated that these compounds not only inhibited fungal growth but also triggered apoptotic pathways within the cells, suggesting a dual mechanism of action .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
